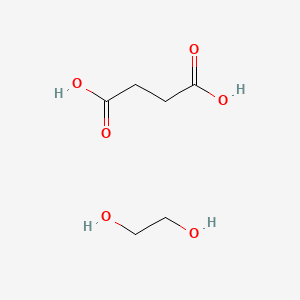

butanedioic acid;ethane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butanedioic acid;ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVOPINBJQWMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37340-09-3, 9041-79-6, 25569-53-3 | |

| Record name | Polyethylene glycol succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37340-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9041-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol-succinic acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60948459 | |

| Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25569-53-3 | |

| Record name | Butanedioic acid, polymer with 1,2-ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, polymer with 1,2-ethanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Engineering for Butanedioic Acid Ethane 1,2 Diol Derived Materials

Catalytic Systems for Polyesterification and Related Reactions of Butanedioic Acid and Ethane-1,2-Diol.

The synthesis of poly(ethylene succinate) is typically achieved through the polycondensation of butanedioic acid (also known as succinic acid) and ethane-1,2-diol (ethylene glycol). wikipedia.org The choice of catalyst is paramount in controlling the reaction rate, molecular weight of the resulting polymer, and minimizing side reactions. Catalytic systems for this process can be broadly categorized into heterogeneous, homogeneous, and biocatalytic approaches.

Heterogeneous Catalysis in Poly(ethylene succinate) Synthesis.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. Solid acid catalysts and various metal oxides are commonly employed in the synthesis of PES. These catalysts provide an active surface for the esterification reaction to occur. Porous organic polymers can be functionalized to act as solid acid catalysts, offering large surface areas and good thermal stability. nih.gov Sulfonated hypercrosslinked polymers, for instance, have demonstrated high acid site densities and can be designed with controlled porous properties, making them effective heterogeneous catalysts. chemrxiv.org

The performance of heterogeneous catalysts can be influenced by their structure and surface properties. For example, in the synthesis of poly(ethylene furanoate), a polyester (B1180765) with structural similarities to PES, catalysts like Antimony (III) Oxide and Germanium (IV) oxide have been studied in solid-state polymerization to increase the molecular weight of the polymer. mdpi.com The choice of catalyst can significantly impact the final properties of the polyester.

Heterogeneous Catalysts in Polyester Synthesis

| Catalyst | Monomers | Reaction Type | Key Findings |

|---|---|---|---|

| Sulfonated Hypercrosslinked Polymers | Aromatic Monomers | Polymerization/Sulfonation | Superior acid site densities and controlled porous properties. chemrxiv.org |

| Antimony (III) Oxide | 2,5-furan dicarboxylic acid, Ethylene (B1197577) glycol | Solid-State Polycondensation | Effective in increasing the molecular weight of poly(ethylene furanoate). mdpi.com |

| Germanium (IV) Oxide | 2,5-furan dicarboxylic acid, Ethylene glycol | Solid-State Polycondensation | Studied for its effect on molecular weight increase in PEF synthesis. mdpi.com |

| Porous Polymeric Acid Catalyst | Alkynes | Hydration | Large surface area, amphiphilicity, and good reusability. nih.gov |

Homogeneous Catalysis for Butanedioic Acid-Ethane-1,2-Diol Esterification.

Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity. Organometallic compounds are frequently used as homogeneous catalysts in polyesterification. For the synthesis of PES and its copolymers, titanium-based catalysts such as titanium tetraisopropoxide (TTP) and titanyl acetate (B1210297) are effective. acs.orgdthxyhg.com For instance, using titanyl acetate, PES with a number average molecular weight (Mn) of 47,500 g/mol has been synthesized. dthxyhg.com The synthesis of poly(hexamethylene succinate-co-ethylene succinate) copolymers has also been successfully carried out using melt polycondensation with a titanium-based catalyst. nih.gov

The concentration of the homogeneous catalyst, along with reaction temperature and time, are critical parameters that influence the molecular weight and properties of the final polymer. In one study, a series of poly(ethylene succinate-co-lactic acid) copolymers were synthesized via a one-pot melt polycondensation process using titanium tetraisopropoxide as a catalyst. nih.gov

Homogeneous Catalysts in PES and Copolyester Synthesis

| Catalyst | Monomers | Reaction Conditions | Resulting Polymer Properties |

|---|---|---|---|

| Titanium Tetraisopropoxide (TTP) | Butanedioic acid, Ethane-1,2-diol, Lactic acid | Esterification at 190°C for 4h, Polycondensation at 210°C for 8h. acs.org | Synthesis of poly(ethylene succinate-co-lactic acid) copolymers. acs.org |

| Titanyl Acetate | Butanedioic acid, Ethane-1,2-diol | 0.6% catalyst, 230°C for 8h. dthxyhg.com | Mn = 47,500 g/mol, PDI = 2.66, Melting Point = 102.4°C. dthxyhg.com |

| Titanium(IV) Isopropoxide | 2,5-furan dicarboxylic acid, Ethylene glycol | Solid-State Polymerization at 180°C. mdpi.com | Mn increased from 25,000 to 83,000 g/mol after 72h. mdpi.com |

Biocatalytic and Enzymatic Approaches in Butanedioic Acid-Ethane-1,2-Diol System Formation.

Biocatalytic methods, particularly those employing lipases, present a green alternative for polyester synthesis. nih.gov These enzymatic reactions are highly selective and occur under mild conditions, reducing the likelihood of side reactions. psecommunity.org Lipases, such as Candida antarctica Lipase (B570770) B (CALB), can catalyze the polycondensation of dicarboxylic acids or their esters with diols. psecommunity.org The synthesis of polyesters using lipases is essentially the reverse of their natural function of ester bond hydrolysis. nih.gov

The efficiency of enzymatic polymerization can be influenced by factors such as the choice of solvent and the removal of byproducts. For instance, the synthesis of poly(butylene succinate), a related polyester, has been achieved with molecular weights up to 73,000 g/mol using lipase in a two-step process where a hydrous azeotrope is formed to remove water. mdpi.com Immobilization of enzymes on solid supports, such as polyethersulfone membranes, can enhance their stability and reusability. scientific.netnih.gov

Biocatalytic Synthesis of Polyesters

| Enzyme | Monomers/Substrates | Method | Key Outcome |

|---|---|---|---|

| Lipase | Dicarboxylic acid/ester and diol | Condensation Polymerization | High chemo-, regio-, and enantio-selectivities. nih.gov |

| Candida antarctica Lipase B (CALB) | Divinyladipate and 1,4-butanediol | Melt Polycondensation | Produces poly(butylene adipate) with Mw of ~31,000 g/mol. psecommunity.org |

| Novozym 435 (immobilized CALB) | Succinic anhydride (B1165640) and 1,4-butanediol | Two-step polycondensation | Achieved poly(butylene succinate) with Mw of 73,000 g/mol. mdpi.com |

| Mucor miehei Lipase | p-nitrophenol palmitate (for activity test) | Immobilization on PES membrane | Immobilized lipase showed good reusability. nih.gov |

Elucidation of Reaction Kinetics and Mechanistic Pathways of Butanedioic Acid-Ethane-1,2-Diol Interactions.

Kinetic Modeling of Condensation Polymerization of Ethane-1,2-Diol with Butanedioic Acid.

The condensation polymerization of ethane-1,2-diol with butanedioic acid has been a subject of kinetic studies. Early research indicated that the reaction can be modeled, although with some complexities. It was found that the reaction is self-catalyzed by the acidic protons of the carboxylic acid groups. The kinetics of this polyesterification have been described by models that account for the concentrations of the reacting functional groups. acs.org

More recent computational studies using density functional theory have provided deeper insights into the reaction mechanisms. rsc.org These studies suggest that the polyesterification can proceed through both self-catalyzed and non-self-catalyzed pathways. The self-catalysts can include the acid monomer itself, the alcohol, or even water. rsc.orgresearchgate.net The activation energy for the reaction of ethylene glycol with succinic acid has been found to be around 25 kcal/mol. acs.org

Kinetic Parameters for Ethylene Glycol-Succinic Acid Reaction

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Energy | ~25 kcal/mol | Absence of solvent, in dioxane, and in excess glycol. | acs.org |

| Reaction Order | Complex, with evidence for both second and third-order kinetics depending on conditions. | acs.org |

Investigation of Esterification and Transesterification Pathways in the Butanedioic Acid-Ethane-1,2-Diol System.

The formation of poly(ethylene succinate) involves a primary esterification reaction between the carboxylic acid groups of butanedioic acid and the hydroxyl groups of ethane-1,2-diol. As the polymerization progresses and oligomers are formed, transesterification reactions can also occur. These reactions involve the exchange of ester linkages and can influence the molecular weight distribution of the final polymer.

Enzymatic catalysis, in particular, proceeds through a well-defined mechanism involving the formation of an acyl-enzyme intermediate. mdpi.com In the case of lipase-catalyzed polymerization, the reaction is initiated by the formation of an enzyme-activated monomer, which then reacts with the terminal hydroxyl group of a growing polymer chain. mdpi.com Side reactions, such as etherification, can occur during melt polycondensation, leading to irregularities in the polymer chain. The addition of compounds like oxalic acid has been shown to suppress such side reactions, resulting in a more regular polymer structure and improved properties. researchgate.net

Influence of Reaction Conditions on Molecular Weight and Architecture Control in Butanedioic Acid-Ethane-1,2-Diol Derived Polymers

The molecular weight and architecture of poly(ethylene succinate) (PES) are critical determinants of its mechanical properties and performance. These characteristics are profoundly influenced by the reaction conditions employed during polymerization, which is typically a two-stage process of esterification followed by polycondensation. dthxyhg.comresearchgate.net Key parameters include temperature, reaction time, catalyst type and concentration, and the molar ratio of the monomers.

Research has shown that precise control over these variables allows for the tailoring of PES to specific applications. For instance, the polycondensation temperature is a significant factor; higher temperatures generally increase the reaction rate but must be carefully controlled to prevent thermal degradation of the polymer. The duration of the polycondensation step, particularly under high vacuum, is essential for removing the ethylene glycol byproduct and driving the reaction toward higher molecular weight chains. dthxyhg.com

Catalysts play a pivotal role in accelerating the polymerization process. Various catalysts, including titanium-based compounds like tetrabutyl titanate and titanium tetraisopropoxide (TTP), as well as tin-based and acid catalysts like p-toluenesulfonic acid, have been effectively used. dthxyhg.comgoogle.comacs.org The choice and concentration of the catalyst not only affect the reaction rate but can also influence the final molecular weight and polydispersity index (PDI) of the polymer. For example, using titanyl acetate as a catalyst, a number average molecular weight (Mₙ) of 47,500 was achieved when the catalyst dosage was 0.6% and the polymerization was conducted at 230°C for 8 hours. dthxyhg.com

The molar ratio of ethane-1,2-diol to butanedioic acid is also a crucial parameter. A slight excess of the diol is often used to compensate for its potential loss through volatilization during the high-temperature polycondensation stage, ensuring the reaction can proceed to achieve high molecular weight. nih.govfrontiersin.org

| Catalyst | Catalyst Conc. (% of monomers) | Temperature (°C) | Time (h) | Resulting Weight Average Molecular Weight (Mw) | Source |

|---|---|---|---|---|---|

| n-butyl titanate | ~0.74% | 230 | 2 (melt) | Not specified | google.com |

| p-toluenesulfonic acid | ~0.43% | 240 | 1 (melt) | Not specified | google.com |

| stannous chloride | ~0.4% | 230 | 1 (melt) | Not specified | google.com |

| Titanium tetraisopropoxide (TTP) | ~1.07% | 210 | 8 (polycondensation) | 37,000-53,000 (Mn) | acs.org |

| Titanyl acetate | 0.6% | 230 | 8 | ~126,350 (calculated from Mn and PDI) | dthxyhg.com |

Green Chemistry Principles and Sustainable Routes in the Synthesis of Butanedioic Acid-Ethane-1,2-Diol Derived Materials

The synthesis of materials derived from butanedioic acid and ethane-1,2-diol is increasingly guided by the principles of green chemistry, aiming to create more sustainable and environmentally friendly processes. This involves the use of renewable feedstocks, the reduction or elimination of hazardous solvents, and the application of biocatalysis.

Solvent-Free and Reduced-Solvent Synthesis Methodologies

A significant advancement in the sustainable synthesis of PES is the adoption of solvent-free melt polycondensation. cerist.dz This method involves reacting the monomers in their molten state, typically under a vacuum, which eliminates the need for hazardous organic solvents. The primary byproduct, water or ethylene glycol, can be efficiently removed, driving the polymerization to completion. This approach reduces environmental impact, lowers costs associated with solvent purchase and disposal, and simplifies the purification of the final polymer.

In some cases, a reduced-solvent approach using high-boiling point solvents may be employed. google.com While not entirely solvent-free, this method can be advantageous over using volatile organic compounds, as it minimizes solvent loss to the atmosphere and can facilitate heat transfer and mixing in the reactor. The choice between solvent-free and reduced-solvent methods often depends on the desired molecular weight and the specific processing equipment available.

Utilization of Bio-based Feedstocks for Butanedioic Acid and Ethane-1,2-Diol

A cornerstone of green chemistry in PES synthesis is the transition from fossil fuel-derived monomers to bio-based feedstocks. Both butanedioic acid (succinic acid) and ethane-1,2-diol (ethylene glycol) can be produced from renewable biomass resources.

Bio-based butanedioic acid is primarily produced through the fermentation of sugars derived from lignocellulosic biomass, such as corn cobs, sugarcane bagasse, or oil palm biomass. mdpi.comproquest.comresearchgate.net Various microorganisms, including Actinobacillus succinogenes and genetically engineered Escherichia coli, are capable of converting these sugars into succinic acid with high yields. proquest.comresearchgate.netnih.gov This biotechnological route is a more sustainable alternative to the conventional petrochemical process involving the hydrogenation of maleic anhydride. mdpi.com

Similarly, bio-based ethane-1,2-diol can be synthesized from renewable sources. One major pathway is the catalytic hydrogenolysis of cellulose (B213188) or sugars derived from lignocellulosic biomass. tandfonline.combohrium.com Another promising route involves the conversion of bio-glycerol, a byproduct of biodiesel production, into ethylene glycol. nih.gov These bio-based production methods reduce the carbon footprint of PES and align with the principles of a circular economy. nih.gov

| Monomer | Bio-based Feedstock | Conversion Process | Source |

|---|---|---|---|

| Butanedioic Acid | Oil Palm Biomass | Fermentation | mdpi.com |

| Butanedioic Acid | Lignocellulosic Biomass (e.g., Corn Stalk) | Fermentation by microorganisms (e.g., E. coli) | researchgate.net |

| Butanedioic Acid | Corncob | Fermentation by Actinobacillus succinogenes | proquest.com |

| Butanedioic Acid | Sugarcane Bagasse | Fermentation | researchgate.net |

| Ethane-1,2-diol | Lignocellulosic Biomass | Catalytic Hydrogenolysis | tandfonline.combohrium.com |

| Ethane-1,2-diol | Biomass Glycerol | Electrochemical Conversion | nih.gov |

| Ethane-1,2-diol | Miscanthus Biomass | Catalytic Conversion of Cellulose Fraction | rsc.org |

Enzymatic Synthesis and Ring-Opening Polymerization Strategies

Enzymatic synthesis offers a green alternative to conventional metal-based catalysts in the production of polyesters. Lipases, particularly Candida antarctica Lipase B (CALB), have been shown to effectively catalyze the polycondensation of succinic acid derivatives and diols. tib.eumdpi.com This biocatalytic approach operates under milder reaction conditions, reducing energy consumption and minimizing side reactions. Enzymatic polymerization can significantly shorten reaction times compared to some conventional methods and avoids the issue of toxic metal catalyst residues in the final product. tib.eu For instance, the lipase-catalyzed melt polycondensation for poly(butylene succinate), a related polyester, can reduce reaction times to a few hours. tib.eu

Ring-opening polymerization (ROP) is another powerful strategy for synthesizing high molecular weight aliphatic polyesters with controlled architectures. cmu.ac.thnih.gov This method involves the polymerization of cyclic esters (lactones). For PES, this would involve the ROP of the corresponding cyclic di-ester formed from butanedioic acid and ethane-1,2-diol. wikipedia.org ROP can be initiated by various catalysts and allows for the preparation of polymers with low polydispersity under relatively mild conditions. cmu.ac.th The combination of bio-derived cyclic monomers with enzymatic ROP represents a particularly promising avenue for the sustainable synthesis of advanced biodegradable materials. mdpi.com

Structural Elucidation and Supramolecular Chemistry of Butanedioic Acid Ethane 1,2 Diol Derived Systems

Advanced Spectroscopic Characterization Techniques for Butanedioic Acid-Ethane-1,2-Diol Polymers

The polymer derived from butanedioic acid and ethane-1,2-diol, known as poly(ethylene succinate) (PES), is an aliphatic polyester (B1180765) whose structural and supramolecular properties are elucidated through a variety of advanced analytical techniques. wikipedia.org Spectroscopic methods are fundamental in determining the microstructure, functional group arrangement, and molecular weight distribution of these polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of poly(ethylene succinate) and its copolymers. cerist.dz Specifically, proton NMR (¹H-NMR) provides detailed information about the arrangement of monomer units within the polymer chain. researchgate.net

In the ¹H-NMR spectrum of PES, distinct signals correspond to the protons of the ethylene (B1197577) glycol and succinic acid moieties. The protons of the ethylene glycol units typically appear as a singlet, while the protons of the succinic acid units also produce a characteristic singlet at a different chemical shift. The integration of these peak areas allows for the confirmation of the polymer's composition. For instance, in copolymers, ¹H-NMR can elucidate the random or blocky nature of the monomer distribution. researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Succinic Acid Protons (-O-CO-CH₂-CH₂-CO-O-) | ~2.6 | Singlet |

| Ethylene Glycol Protons (-O-CH₂-CH₂-O-) | ~4.3 | Singlet |

Fourier Transform-Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Fourier Transform-Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and analyze the conformational state of PES polymers. The FT-IR spectrum of PES is characterized by strong absorption bands corresponding to the ester functional groups. cerist.dz The stretching vibration of the carbonyl group (C=O) is particularly sensitive to the local environment and can be used to study crystallization behavior. researchgate.net

Research has shown that the C=O stretching band in polyesters like poly(butylene succinate), a close analogue of PES, can be deconvoluted into multiple components representing the crystalline phase, a rigid amorphous fraction, and a mobile amorphous fraction. researchgate.netnih.gov These bands appear at slightly different wavenumbers, allowing for a quantitative analysis of the different phases. researchgate.net Raman spectroscopy provides complementary information, as it is particularly sensitive to the non-polar bonds of the polymer backbone, whereas FT-IR is more sensitive to polar functional groups. thermofisher.com

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~2950 | C-H Stretching (alkane) | mdpi.com |

| ~1715-1736 | C=O Stretching (ester carbonyl) | researchgate.netmdpi.com |

| ~1150 | C-O-C Stretching (ester linkage) | researchgate.net |

Mass Spectrometry (e.g., MALDI-MS, GPC) for Molecular Weight Distribution and End-Group Analysis

Mass spectrometry techniques are essential for determining the molecular weight and molecular weight distribution of polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is widely used to characterize PES. researchgate.net GPC separates polymer molecules based on their hydrodynamic volume in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is crucial as the molecular weight significantly influences the thermal and mechanical properties of the final material. For example, high molecular weight PES has been successfully synthesized via two-stage melt polycondensation. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another powerful technique that can provide detailed information on the absolute molecular weight of polymer chains, as well as the structure of end-groups and the presence of any cyclic species.

| Parameter | Value | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | Variable (e.g., >60,000 g/mol) | Relates to the total number of polymer chains |

| Weight-Average Molecular Weight (Mw) | Variable | Emphasizes the contribution of heavier molecules |

| Polydispersity Index (PDI) | Typically > 1.5 | Indicates the breadth of the molecular weight distribution |

Morphological and Crystalline Investigations of Butanedioic Acid-Ethane-1,2-Diol Derived Materials

The physical and mechanical properties of PES are intrinsically linked to its solid-state morphology, particularly its crystalline structure. Techniques such as X-ray diffraction and electron microscopy are employed to investigate these characteristics at various length scales.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is the primary technique used to analyze the crystalline structure of PES. The resulting diffraction pattern provides a fingerprint of the crystal lattice. For semi-crystalline polymers like PES, the XRD pattern consists of sharp diffraction peaks superimposed on a broad amorphous halo. The positions (2θ angles) and intensities of these peaks are used to determine the crystal system, unit cell dimensions, and degree of crystallinity. researchgate.netnih.gov

PES homopolymer exhibits a specific crystal structure with characteristic diffraction peaks. mdpi.com Studies on PES and its copolymers show that it possesses an orthorhombic crystal structure with main diffraction peaks at 2θ values of approximately 20.1°, 22.8°, and 23.2°, which correspond to the (121), (200), and (220) crystal planes, respectively. nih.gov The introduction of comonomers or additives can influence the crystal structure and the degree of crystallinity. researchgate.netmdpi.com

| 2θ Angle (°) | Miller Indices (hkl) |

|---|---|

| 20.13 | (121) |

| 22.79 | (200) |

| 23.22 | (220) |

Electron Microscopy (SEM, TEM) for Microstructure and Phase Morphology

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the microstructure and morphology of PES-derived materials.

SEM is used to examine the surface topography of polymer films, fibers, or blends. mdpi.com It can reveal details about spherulitic structures, phase separation in blends, and the surface erosion process during degradation studies. researchgate.net For example, in blends of PES with other polymers, SEM can be used to assess the miscibility and interfacial adhesion between the different phases, which are critical factors for the blend's mechanical properties. mdpi.com

TEM offers higher resolution and is used to investigate the internal nanostructure. It can be employed to observe the arrangement of crystalline lamellae within spherulites and to characterize the morphology of nanoparticles or nanocomposites where PES is used as a matrix. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information and allows for the characterization of nanostructures on a sample surface. In the context of butanedioic acid-ethane-1,2-diol systems, AFM can be employed to visualize the surface morphology of co-crystals and other self-assembled structures. By scanning a sharp tip attached to a cantilever across the sample surface, AFM can generate three-dimensional images that reveal features such as crystal facets, step edges, and defects.

While specific AFM studies on butanedioic acid-ethane-1,2-diol co-crystals are not extensively documented in the literature, the application of AFM to similar organic molecular crystals provides a framework for understanding the potential insights that could be gained. For instance, AFM has been instrumental in revealing the growth mechanisms of dicarboxylic acid crystals and the self-assembly of diols on various substrates. These studies often show the formation of layered structures and the influence of molecular orientation on the surface topography. The nanostructural details obtained from AFM can be correlated with the underlying crystal packing and intermolecular interactions, offering a more complete picture of the supramolecular assembly.

Interactive Table: Potential AFM Observables in Butanedioic Acid-Ethane-1,2-Diol Systems

| Observable Feature | Significance |

| Crystal Facets | Indicates the crystallographic planes present at the surface. |

| Step Edges and Terraces | Provides information on crystal growth mechanisms. |

| Surface Roughness | Can be related to the degree of crystallinity and presence of defects. |

| Nanoscale Domains | May reveal phase separation or the presence of different polymorphs. |

Co-crystallization and Solid-State Interactions between Butanedioic Acid and Ethane-1,2-Diol

The formation of co-crystals from butanedioic acid and ethane-1,2-diol is a prime example of crystal engineering, where the predictable nature of hydrogen bonding is utilized to design new solid forms with tailored properties. The interaction between the carboxylic acid groups of butanedioic acid and the hydroxyl groups of ethane-1,2-diol is the primary driving force for the assembly of these molecules into a co-crystalline lattice.

The design of butanedioic acid-ethane-1,2-diol co-crystals is predicated on the concept of supramolecular synthons. A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In this system, the most probable and stable synthons involve hydrogen bonds between the carboxylic acid and alcohol functional groups.

The synthesis of these co-crystals can be achieved through various methods, with solvent evaporation being a common and straightforward technique. This method involves dissolving stoichiometric amounts of butanedioic acid and ethane-1,2-diol in a suitable solvent or solvent mixture. Slow evaporation of the solvent allows for the gradual self-assembly of the molecules into a crystalline solid. The choice of solvent is crucial as it can influence the resulting crystal form and quality. Other synthetic methods such as grinding (mechanochemistry) and cooling crystallization can also be employed.

The stability and structure of butanedioic acid-ethane-1,2-diol adducts are dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups of butanedioic acid can act as both hydrogen bond donors (from the hydroxyl group) and acceptors (at the carbonyl oxygen). Similarly, the hydroxyl groups of ethane-1,2-diol can function as both donors and acceptors.

This dual functionality allows for the formation of robust and extensive hydrogen-bonding networks. A common and highly stable hydrogen-bonding motif in such systems is the carboxylic acid-alcohol heterosynthon, where the hydroxyl group of the carboxylic acid donates a proton to the hydroxyl oxygen of the alcohol, and the hydroxyl proton of the alcohol may, in turn, interact with the carbonyl oxygen of the acid. The flexible nature of both molecules, particularly the conformational freedom of the ethylene and butylene chains, allows for the optimization of these hydrogen-bonding interactions within the crystal lattice. The analysis of these networks is critical for understanding the packing arrangement and the resulting physicochemical properties of the co-crystal.

Interactive Table: Key Hydrogen Bond Interactions in Butanedioic Acid-Ethane-1,2-Diol Adducts

| Donor | Acceptor | Type of Interaction | Significance |

| Carboxylic Acid (-COOH) | Alcohol (-OH) | O-H···O | Primary heterosynthon driving co-crystal formation. |

| Alcohol (-OH) | Carboxylic Acid (C=O) | O-H···O | Contributes to the stability of the crystal lattice. |

| Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | O-H···O | Potential for acid-acid homodimer formation. |

| Alcohol (-OH) | Alcohol (-OH) | O-H···O | Potential for alcohol-alcohol chain formation. |

The definitive determination of the three-dimensional structure of butanedioic acid-ethane-1,2-diol co-crystalline phases is achieved through crystallographic methods, primarily single-crystal X-ray diffraction (SCXRD). nih.govnih.gov This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. nih.gov

For a co-crystal of butanedioic acid and ethane-1,2-diol, a successful SCXRD analysis would reveal:

The exact stoichiometry of the two components in the asymmetric unit.

The conformation of both the butanedioic acid and ethane-1,2-diol molecules.

The detailed geometry of the intermolecular hydrogen bonds, including donor-acceptor distances and angles.

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used to characterize the co-crystalline phase. While not providing the same level of atomic detail as SCXRD, PXRD is a powerful tool for identifying new crystalline phases, assessing sample purity, and, in some cases, solving crystal structures. The diffraction pattern of the co-crystal will be unique and distinct from the patterns of the individual components. nih.gov

Interactive Table: Expected Crystallographic Data for a Butanedioic Acid-Ethane-1,2-Diol Co-crystal

| Parameter | Description | Information Gained |

| Crystal System | The symmetry class of the crystal lattice. | Fundamental structural classification. |

| Space Group | The symmetry operations that describe the crystal. | Details of molecular packing and symmetry. |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. | Volume and shape of the basic building block. |

| Atomic Coordinates | The x, y, z positions of each atom in the asymmetric unit. | The complete 3D molecular and crystal structure. |

| Hydrogen Bond Parameters | Distances and angles of D-H···A interactions. | Quantitative description of the hydrogen bonding network. |

Functionalization and Advanced Derivatization of Butanedioic Acid Ethane 1,2 Diol Derived Systems

Copolymerization Strategies for Modulating Butanedioic Acid-Ethane-1,2-Diol Polymer Architecture

Copolymerization is a powerful tool to alter the physical and chemical properties of PES by introducing different monomer units into the polymer chain. This can be achieved through random or block copolymerization with other dicarboxylic acids and diols, or by grafting functional side-chains onto the PES backbone.

Random and block copolymerization introduces new dicarboxylic acids or diols into the PES chain, disrupting the regularity of the polymer structure and thereby modifying its properties. mdpi.comupc.edufrontiersin.orgnih.gov

Random Copolymerization:

With other diols: The introduction of different diols, such as 1,2-propylene glycol or hexamethylene diol, into the PES backbone creates random copolymers like poly(ethylene succinate-co-1,2-propylene succinate) (PEPS) and poly(hexylene succinate-co-ethylene succinate) (P(HS-co-ES)). mdpi.comfrontiersin.orgnih.gov The presence of side groups, like the methyl group in PEPS, can significantly alter the physical properties and reduce the crystallization rate compared to the PES homopolymer. mdpi.com In P(HS-co-ES) copolymers, varying the ratio of hexylene succinate (B1194679) to ethylene (B1197577) succinate units allows for the tuning of crystallinity, thermal and mechanical properties, as well as enzymatic hydrolyzability. frontiersin.orgnih.gov

With other dicarboxylic acids: Copolymerization with other dicarboxylic acids, such as lactic acid, results in copolymers like poly(ethylene succinate-co-lactic acid) (PESL). nih.govacs.org These random copolymers can exhibit enhanced elongation at break, and their thermal properties, such as the glass transition temperature (Tg), can be systematically adjusted by varying the comonomer content. nih.govacs.org For instance, the Tg of PESL copolymers increases with higher lactic acid content. nih.govacs.org

Block Copolymerization:

Block copolymers are synthesized to combine the desirable properties of different polymer segments. For example, block copolymers of poly(ethylene 2,5-furandicarboxylate)-block-polylactide have been developed to tailor interfacial properties and phase morphology in blends. nih.govacs.org While less common for PES, the principles of block copolymerization, often involving ring-opening polymerization (ROP) with macroinitiators, are a key strategy for creating materials with distinct block structures and tailored properties. upc.edunih.govacs.org

Table 1: Examples of Random Copolymers of Poly(ethylene succinate) and their Properties

| Copolymer | Comonomers | Key Property Modifications |

| Poly(ethylene succinate-co-1,2-propylene succinate) (PEPS) | Ethane-1,2-diol, Butanedioic acid, 1,2-Propylene glycol | Slower crystallization rate than PES due to the methyl side group. mdpi.com |

| Poly(hexylene succinate-co-ethylene succinate) (P(HS-co-ES)) | Ethane-1,2-diol, Butanedioic acid, Hexamethylene diol | Tunable crystallinity, thermal and mechanical properties, and enzymatic hydrolysis rates by varying monomer ratio. frontiersin.orgnih.gov |

| Poly(ethylene succinate-co-lactic acid) (PESL) | Ethane-1,2-diol, Butanedioic acid, Lactic acid | Increased elongation at break; glass transition temperature increases with lactic acid content. nih.govacs.org |

| Poly(ethylene succinate-co-ethylene oxalate) | Ethane-1,2-diol, Butanedioic acid, Ethylene oxalate (B1200264) | Introduction of polar ethylene oxalate units can potentially enhance crystallization rate and physical properties. polymer-korea.or.kr |

Grafting and side-chain functionalization involve attaching new polymer chains or functional groups to the main PES backbone. This technique allows for the modification of surface properties, reactivity, and compatibility with other materials without altering the fundamental properties of the main chain as drastically as copolymerization.

The introduction of side groups, even simple ones like methyl groups, can significantly impact the physical properties of PES. mdpi.com The presence of these side chains disrupts the packing of the polymer chains, which can lead to changes in crystallinity, melting temperature, and mechanical behavior. nih.gov The effect of side-chain substitution is a critical area of research for designing polymers with specific properties for applications like organic solar cells, where the side chains can influence solubility and morphology. rsc.orgnih.gov

While specific examples of extensive grafting directly onto a pre-formed PES backbone are not as prevalent in the reviewed literature as copolymerization, the concept of introducing side groups is well-established through the copolymerization of monomers that inherently contain side chains. mdpi.comnih.gov This approach effectively creates a PES backbone with randomly distributed side-chain functionalities.

Composite and Blend Formation with Butanedioic Acid-Ethane-1,2-Diol Polymers

The properties of PES can be further enhanced by physically mixing it with other materials to form composites and blends. This approach leverages the properties of both the polymer matrix and the added fillers or polymers to create materials with synergistic characteristics.

Incorporating fillers, particularly at the nanoscale, into the PES matrix can lead to significant improvements in mechanical strength, thermal stability, and barrier properties.

Nanomaterials: Nanoparticles such as copper oxide (CuO) and organomodified clays (B1170129) have been incorporated into PES to create nanocomposites with enhanced properties. researchgate.netnih.gov The addition of 1 wt% CuO nanoparticles to PES thin films increased the tensile strength from 25 MPa to 30 MPa. researchgate.net Similarly, organomodified clays have been shown to improve the water vapor barrier properties of poly(butylene succinate) (PBS), a closely related polyester (B1180765), suggesting similar potential for PES. nih.gov The dispersion of these nanofillers within the polymer matrix is crucial for achieving the desired property enhancements. researchgate.netnih.gov

Table 2: Effect of Fillers on the Properties of Poly(ethylene succinate)-based Materials

| Filler | Polymer Matrix | Concentration | Observed Effect |

| Cellulose (B213188) Nanocrystals (CNC) | Poly(ethylene succinate-co-1,2-propylene succinate) (PEPS) | 0.25 - 1 wt% | Increased melt crystallization temperature and enthalpy, acting as a nucleating agent. mdpi.com |

| Copper Oxide (CuO) Nanoparticles | Poly(ethylene succinate) (PES) | 1 wt% | Increased tensile strength from 25 MPa to 30 MPa. researchgate.net |

Blending PES with other polymers is a cost-effective way to develop materials with a wider range of properties. The performance of these blends is highly dependent on the miscibility between the constituent polymers.

Miscibility: The miscibility of polymer blends is often determined by observing a single, composition-dependent glass transition temperature (Tg). polymer.cndoi.org For example, blends of poly(butylene succinate) (PBSU) and poly(ethylene oxide) (PEO) have been shown to be miscible, as indicated by a single Tg and a negative polymer-polymer interaction parameter. doi.org In contrast, blends of poly(L-lactide) (PLLA) and PES are immiscible, exhibiting two distinct melting peaks corresponding to each component. polymer.cn

Compatibilization: For immiscible blends, compatibilizers are often used to improve the interfacial adhesion between the phases, leading to a finer and more stable morphology and improved mechanical properties. nih.govacs.orgwiley.comresearchgate.netresearchgate.net Techniques for compatibilization include the addition of block or graft copolymers that have an affinity for both polymer phases, or through reactive blending where copolymers are formed in situ at the interface. nih.govacs.org For instance, in immiscible PLA-based blends, the use of copolymers containing lactic acid units can act as effective compatibilizers. nih.govacs.org

Biodegradation and Environmental Fate of Butanedioic Acid Ethane 1,2 Diol Derived Materials

Mechanisms of Enzymatic Degradation of Poly(ethylene succinate)

The primary mechanism of PES degradation is through enzymatic hydrolysis, where enzymes cleave the ester bonds that form the polymer backbone. nih.govnih.gov This process is largely carried out by a class of enzymes known as hydrolases. nih.gov

Various hydrolytic enzymes, including lipases and cutinases, have been studied for their ability to degrade aliphatic polyesters like PES. nih.gov These enzymes, often belonging to the α/β-hydrolase superfamily, utilize a catalytic triad, typically involving serine, aspartic/glutamic acid, and histidine residues, to break down the polymer. nih.govresearchgate.netresearchgate.net The process begins with a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of an ester bond in the polymer chain. researchgate.net This leads to the formation of a tetrahedral intermediate, followed by an acyl-enzyme intermediate. Finally, hydrolysis of this intermediate releases a fragment of the polymer and regenerates the free enzyme. researchgate.net

While several enzymes can hydrolyze PES, cutinases have demonstrated particularly high efficiency. nih.gov For instance, a recombinant cutinase was reported to achieve significant weight loss of a poly(butylene succinate) (PBS) film, a chemically similar polyester (B1180765), in a short period. nih.gov Lipases, such as those from Candida sp., are also effective, particularly on polyesters with lower molecular weights. nih.gov The degradation of PES is primarily catalyzed by extracellular enzymes secreted by microorganisms. mdpi.com

The rate and extent of enzymatic degradation are significantly influenced by the polymer's physical and chemical properties, including its architecture and crystallinity. nih.govfrontiersin.org

Crystallinity: Enzymes preferentially attack the amorphous regions of the polymer first. researchgate.netrsc.org Higher crystallinity generally leads to a slower degradation rate because the tightly packed crystalline regions are less accessible to enzymes. researchgate.net For example, the degradation of poly(lactic acid) (PLA), another biodegradable polyester, can be slowed by increasing its crystallinity through the addition of starch. nih.gov Conversely, a decrease in crystallinity, which can be achieved through copolymerization, often results in faster enzymatic degradation. researchgate.net

Polymer Architecture: The molecular architecture of the polymer plays a crucial role. For instance, in copolymers of poly(butylene succinate) containing diethylene succinate (B1194679) sequences, a random copolymer degraded much faster than a block copolymer. researchgate.netrsc.org This is because the random distribution of the more hydrophilic diethylene succinate units makes the ester bonds more accessible to enzymatic attack. researchgate.netrsc.org Introducing ether-oxygen atoms into the polymer chain can also dramatically increase biodegradability. rsc.org

Hydrophobicity: The hydrophobicity of the polymer also affects the degradation rate. nih.gov More hydrophilic polymers or copolymers with hydrophilic segments tend to degrade faster as they allow for better enzyme access. researchgate.net

The following table summarizes the effect of different ethylene (B1197577) succinate (ES) content on the enzymatic hydrolysis of poly(hexamethylene succinate-co-ethylene succinate) copolyesters.

Interactive Data Table: Enzymatic Hydrolysis of P(HS-co-ES) Copolyesters This table is interactive. Click on the headers to sort the data.

| Polyester | ES Content (mol%) | Hydrolysis Rate after 4h (%) | Time for 50% Mass Loss (h) |

|---|---|---|---|

| PHS | 0 | 42.03 | 5 |

| P(HS-co-ES13) | 13 | 63.50 | 3 |

| P(HS-co-ES32) | 32 | 21.61 | 10 |

| P(HS-co-ES51) | 51 | 36.10 | 8 |

| P(HS-co-ES76) | 76 | 48.37 | 5 |

| PES | 100 | 15.74 | 14 |

Data sourced from a study on the synthesis and enzymatic hydrolyzability of P(HS-co-ES) copolyesters. nih.gov

Hydrolytic and Oxidative Degradation Pathways in Environmental Contexts

In addition to enzymatic action, PES undergoes abiotic degradation through hydrolysis and oxidation, particularly in moist environments. nih.govnih.govnih.govresearchgate.netnih.govnih.gov

Hydrolytic degradation involves the cleavage of ester bonds by water molecules. nih.gov This process can occur randomly along the polymer chain or at the chain ends. nih.govupenn.edu The kinetics of hydrolysis are influenced by several factors:

Molecular Weight: Higher molecular weight polymers may exhibit different degradation kinetics compared to their lower molecular weight counterparts. nih.gov

Chain-End Chemistry: The nature of the polymer chain ends can be crucial. For instance, in poly(ethylene oxide)-block-polycaprolactone micelles, hydrolysis was observed to proceed from the hydroxyl end of the PCL chain, a mechanism termed "chain-end cleavage". nih.govupenn.edu

Polymer Morphology: The physical form of the polymer material (e.g., film, fiber, micelle) can affect the rate of hydrolysis. nih.govupenn.edu

Environmental conditions play a significant role in the rate and mechanism of PES degradation.

Temperature: Higher temperatures generally accelerate the rate of both hydrolytic and enzymatic degradation by increasing molecular motion and enzyme activity. researchgate.netmdpi.com However, extremely high temperatures can lead to thermal degradation, a different process involving pyrolytic decomposition. researchgate.netmdpi.com The thermal decomposition of PES begins at around 413°C. researchgate.net

pH: The pH of the surrounding environment can influence the rate of hydrolysis. nih.govupenn.edu For some polyesters, degradation is accelerated in both acidic and basic conditions. nih.gov The optimal pH for the enzymatic degradation of a similar polyester, PBS, by lipase (B570770) was found to be 7.0. researchgate.netrsc.org

Humidity: As water is a key reactant in hydrolysis, the presence of moisture is essential for this degradation pathway to occur. nih.gov

The table below shows the activation energies for the shortening of worm micelles made from degradable PEO-b-PCL block copolymers, illustrating the influence of pH and molecular weight on hydrolytic degradation.

Interactive Data Table: Activation Energies for Micelle Shortening This table is interactive. Click on the headers to sort the data.

| Copolymer | pH | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| OCL1 | 7.4 | 33 |

| OCL1 | 5.5 | 37 |

| OCL3 | 7.4 | 43 |

| OCL3 | 5.5 | 47 |

Data sourced from a study on the hydrolytic degradation of PEO-b-PCL worm micelles. upenn.edu

Microbial Activity and Biofilm Formation in the Decomposition of Butanedioic Acid-Ethane-1,2-Diol Materials

The biodegradation of PES in natural environments is largely driven by microorganisms. researchgate.netresearchgate.net These microbes colonize the surface of the polymer, forming a biofilm. nih.govnih.gov The attachment of bacteria to the plastic surface is a key initial step in the degradation process. nih.gov

Within the biofilm, microorganisms secrete the extracellular enzymes, such as cutinases and lipases, that are responsible for breaking down the polymer. nih.govmdpi.com The composition of the microbial community that develops on the plastic surface is influenced by the properties of the polymer and the surrounding environment. nih.gov For example, on low-density polyethylene (B3416737) (LDPE) microplastics, the dominant phyla were found to be Proteobacteria, Bacteroidetes, and Firmicutes. nih.gov

Several bacterial species have been identified as capable of degrading PES, including those from the genera Bacillus and Paenibacillus. researchgate.net Fungi, such as those similar to Aspergillus clavatus, have also been shown to biodegrade PES. researchgate.net Interestingly, the distribution of PES-degrading microbes can vary significantly between different environments. For instance, while they are found in soil and river water, they have not been detected in marine environments, which may explain the low biodegradability of PES in the sea. researchgate.net The formation of a stable biofilm composed of natural bacteria is crucial for the effective decomposition of these materials in non-chlorinated systems. ucviden.dk

Identification of Microbial Strains Capable of Degrading Poly(ethylene succinate)

The biodegradation of poly(ethylene succinate) (PES) is facilitated by a range of microorganisms, primarily bacteria and fungi, that are widely distributed in natural environments. nih.gov Research has successfully isolated and identified several microbial strains with the capacity to break down this polymer. These microorganisms utilize PES as a carbon source, initiating the degradation process through enzymatic action. researchgate.net

Initial studies reported the isolation of mesophilic bacteria from aquatic and soil environments that could degrade PES. researchgate.net Phylogenetic analysis revealed that these bacteria predominantly belong to the genera Bacillus and Paenibacillus. researchgate.net Notably, Bacillus pumilus has been highlighted for its high PES hydrolyzing activity. researchgate.net Another effective bacterial strain, Paenibacillus sp. KT102, has also been identified. researchgate.net Further research has expanded the list of known PES-degrading bacteria to include Pseudomonas sp. AKS2. researchgate.net

Fungal species also play a significant role in the biodegradation of PES. Strains similar to Aspergillus clavatus have been isolated from terrestrial environments and confirmed to biodegrade PES. researchgate.net One particular strain, NKCM1003, belonging to Aspergillus clavatus, was found to degrade a PES film at a rate of 21μg/cm²/h. nih.gov

The table below summarizes some of the key microbial strains identified as capable of degrading poly(ethylene succinate).

| Microbial Strain | Type | Source of Isolation | Reference |

| Bacillus pumilus | Bacterium | Pond, river, and soil | researchgate.net |

| Paenibacillus sp. KT102 | Bacterium | Not specified | researchgate.net |

| Pseudomonas sp. AKS2 | Bacterium | Not specified | researchgate.net |

| Aspergillus clavatus | Fungus | Terrestrial environments | nih.govresearchgate.net |

| Lysinibacillus sp. ETX1 | Bacterium | Landfill | nih.gov |

It is important to note that while these microorganisms have demonstrated the ability to degrade PES, the efficiency of this process can be influenced by various environmental factors and the specific characteristics of the polymer. mdpi.com

Study of Biofilm Formation and Microbial Colonization on Polymer Surfaces

The process of polymer biodegradation is intrinsically linked to the formation of biofilms on the material's surface. nih.gov A biofilm is a community of microbial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which adheres to a surface. researchgate.net This colonization is a critical first step in the microbial degradation of plastics like poly(ethylene succinate). nih.gov

The formation of a biofilm initiates with the attachment of microorganisms to the polymer surface. researchgate.net This attachment is a complex process influenced by the properties of the polymer surface, the surrounding medium, and the characteristics of the microbial cells themselves. researchgate.net For instance, the hydrophobicity of a plastic like polyethylene can interfere with biofilm formation, but microbial communities with high cell surface hydrophobicity can more effectively adhere to such surfaces. nih.gov

Once attached, microorganisms begin to proliferate and produce the EPS matrix, which facilitates the concentration of extracellular enzymes, such as hydrolases and ureases, that are responsible for breaking down the polymer. mdpi.comresearchgate.net The biofilm structure provides an optimal environment for the exchange of genetic material between cells and can protect the microbial community from environmental stresses. researchgate.net

Studies have shown that pretreatments can enhance microbial colonization and subsequent biodegradation. For example, gamma irradiation can induce structural changes in low-density polyethylene (LDPE), promoting bacterial colonization and biofilm formation. nih.gov The addition of supplements like biosurfactants and specific ions can also significantly improve biofilm development. nih.gov

The colonization process is not uniform and can result in patches of degradation across the polymer surface, creating pits and grooves. nih.govmdpi.com This physical and chemical alteration of the surface further facilitates the breakdown of the material. The microbial communities within these biofilms, often referred to as the "plastisphere," can be distinct from the surrounding environment and contain a high concentration of potential plastic-degrading microorganisms. nih.gov

Transformation and Fate of Degradation Products in Various Ecosystems

Butanedioic Acid (Succinic Acid):

Succinic acid is a naturally occurring dicarboxylic acid and an important intermediate in the tricarboxylic acid (TCA) cycle in many organisms. wellyoutech.com In agricultural ecosystems, succinic acid can act as a plant growth promoter by enhancing respiratory metabolism and photosynthesis. wellyoutech.com It can also improve soil health by serving as a carbon source for soil microorganisms, thereby promoting their activity and improving soil structure. wellyoutech.com Furthermore, it can enhance plant stress resistance to factors like drought and salinity. wellyoutech.com

The transformation of succinic acid in the environment is generally rapid due to its biodegradability. It can be utilized by a wide range of microorganisms as a carbon and energy source. wellyoutech.com Catalytic pathways can also lead to the formation of other valuable chemicals from succinic acid, such as maleic acid and fumaric acid, which are used in bio-based polymer synthesis. mdpi.com

Ethane-1,2-diol (Ethylene Glycol):

Ethylene glycol is readily biodegradable in various environments, including surface water, groundwater, and soil. inchem.orgcanada.ca Numerous microbial strains are capable of utilizing ethylene glycol as a carbon source. inchem.org Its degradation can occur under both aerobic and anaerobic conditions. inchem.org

In soil and groundwater, the rate of ethylene glycol biodegradation is influenced by factors such as substrate concentration, soil type, and temperature. iwaponline.com Studies have shown that at lower concentrations, the biotransformation follows first-order kinetics. iwaponline.com For instance, in one study, the rate constant for ethylene glycol degradation in groundwater at 25°C was 0.76 per day, with a half-life of approximately 22 hours. inchem.org Lowering the temperature can slow the degradation rate, but complete removal is still achievable within days. iwaponline.com The presence of vegetation can enhance the mineralization of ethylene glycol in soil. dtic.mil

In aquatic environments, ethylene glycol degradation is also rapid, although it may be slower in saltwater compared to freshwater. inchem.org The primary concern with the release of large quantities of ethylene glycol into surface waters is the high biological oxygen demand (BOD) created by its rapid biodegradation, which can lead to oxygen depletion and harm aquatic life. canada.cadtic.mil

The estimated environmental half-lives for ethylene glycol are as follows:

Air: 0.35 to 3.5 days canada.ca

Surface Water: 2 to 12 days canada.ca

Groundwater: 4 to 24 days canada.ca

Soil: 2 to 12 days canada.ca

Emerging Research Directions and Future Perspectives for Butanedioic Acid and Ethane 1,2 Diol Systems

Integration of Butanedioic Acid-Ethane-1,2-Diol Derived Materials in Circular Economy Models

The integration of materials derived from butanedioic acid and ethane-1,2-diol into circular economy models is a critical area of ongoing research, aiming to minimize waste and maximize resource efficiency. dokumen.pubmdpi.com A key advantage of Poly(ethylene succinate) (PES) is the potential for its monomers to be derived from renewable, bio-based resources, which is a foundational element of a circular bioeconomy. uc.eduutwente.nl This moves away from the linear "take-make-dispose" model reliant on finite fossil fuels.

A significant aspect of its circularity is its biodegradability, which allows for organic recycling at the end of its life, returning carbon to the natural cycle. smolecule.com Furthermore, research is exploring various recycling and upcycling pathways. One innovative approach demonstrates the use of post-industrial polylactic acid (PLA) waste from coffee pods, blended with PES as a plasticizer and carbon black, to create a high-value, 3D-printable conductive filament. acs.org This not only diverts waste from landfills but also creates a new product with advanced applications, such as electrochemical sensing. acs.org

Another pathway for circularity involves chemical recycling, where the polymer is broken down into its constituent monomers, butanedioic acid and ethane-1,2-diol. These recovered monomers can then be used as feedstocks for the synthesis of new polymers or as substrates for microbial fermentation, creating a closed-loop system. zenodo.orgresearchgate.net The development of these recycling technologies is crucial for establishing a robust circular economy for biodegradable polymers, ensuring that the material's value is maintained through multiple use cycles. mdpi.com

Table 1: Examples of PES Integration in Circular Economy Concepts

| Research Focus | Approach | Outcome | Reference |

|---|---|---|---|

| Upcycling Waste Plastic | Blending post-industrial PLA waste with PES and carbon black. | Creation of a conductive, 3D-printable filament for electrochemical sensors. | acs.org |

| Chemical Recycling | Depolymerization into monomers (butanedioic acid, ethane-1,2-diol). | Monomers can be used as microbial feedstocks for new chemical synthesis. | zenodo.org |

| Bio-based Sourcing | Synthesis of PES from bio-based succinic acid and ethylene (B1197577) glycol. | Reduces reliance on fossil fuels and aligns with circular bioeconomy principles. | uc.eduutwente.nl |

| Mechanical Recycling | Re-processing of PES through techniques like extrusion. | Preserves material quality for reuse, reducing the need for virgin resources. | mdpi.com |

Advanced Manufacturing and Processing Techniques for Butanedioic Acid-Ethane-1,2-Diol Based Polymers

Innovations in manufacturing and processing are pivotal for expanding the applications of Poly(ethylene succinate) (PES). Researchers are developing greener and more efficient synthesis methods to overcome the limitations of traditional high-temperature polycondensation. One such advanced technique is enzymatic ring-opening polymerization (e-ROP). upc.edu This method uses lipases to catalyze the polymerization of cyclic oligo(ethylene succinate)s at lower temperatures, resulting in high molecular weight PES with no metal catalyst impurities, which is particularly beneficial for biomedical applications. upc.edu

Cost-effective, one-pot synthesis methods are also being developed to streamline production. For example, a one-pot industrial melt polycondensation process has been used to create copolymers of PES and lactic acid (PESL), demonstrating a scalable approach to producing functional polymers. acs.orgnih.gov Another one-pot method successfully synthesized marine-biodegradable PES-based ester amide copolymers, which involved creating a prepolymer to avoid undesirable side reactions that can limit polymer chain extension. acs.org

Nanoscale Science and Engineering Applied to Butanedioic Acid-Ethane-1,2-Diol Derived Systems

The application of nanoscale science and engineering to Poly(ethylene succinate) (PES) systems is a burgeoning field aimed at significantly enhancing the material's intrinsic properties. By incorporating nanomaterials to form nanocomposites, researchers can overcome some of the limitations of pure PES, such as its crystallization rate and mechanical strength. mdpi.comcsir.co.za

One area of focus is the use of nanoclays and cellulose (B213188) nanocrystals (CNCs) as nucleating agents. Studies have shown that adding a small weight percentage of organically modified montmorillonite (B579905) nanoclay can alter the crystal growth kinetics of PES. csir.co.za Similarly, CNCs have been proven to be efficient nucleating agents for PES copolymers, significantly increasing the crystallization rate, which is a crucial factor for reducing cycle times in industrial processing. mdpi.com

Metal oxide nanoparticles have also been integrated into PES to improve its functional properties. For instance, incorporating copper oxide (CuO) nanoparticles into PES thin films has been shown to increase the tensile strength of the material. researchgate.net The resulting PES/CuO composites exhibit enhanced mechanical properties that make them suitable for a wider range of applications in sustainable materials and potentially in the biomedical field. researchgate.net

Furthermore, nanotechnology enables the creation of sophisticated drug delivery systems (DDS) and functional fabrics. The inherent biocompatibility and biodegradability of PES make it an excellent candidate for creating nanoparticles for controlled drug release. mdpi.com Blending PES with other polymers like polycaprolactone (B3415563) (PCL) at the nanoscale allows for the fabrication of core-shell nanofibrous membranes. acs.org These structures can encapsulate active agents, such as biocides, and release them in response to specific triggers, like bacterial activity, offering a targeted and "on-demand" functionality. acs.org

Table 2: Effects of Nanoparticle Incorporation on PES Properties

| Nanoparticle | Polymer System | Key Finding | Potential Application | Reference |

|---|---|---|---|---|

| Cellulose Nanocrystals (CNC) | Poly(ethylene succinate-co-1,2-propylene succinate) (PEPS) | Enhanced melt crystallization and increased overall crystallization rate. | Applications requiring faster processing cycles. | mdpi.com |

| Montmorillonite Nanoclay | Poly(ethylene succinate) (PES) | Formation of a micro-intercalated composite, reducing the supercooling effect. | Advanced composite materials. | csir.co.za |

| Copper Oxide (CuO) | Poly(ethylene succinate) (PES) | Increased tensile strength from 25 MPa to 30 MPa with 1 wt% CuO. | Sustainable materials with enhanced mechanical strength. | researchgate.net |

| - | PCL/PES Blend | Creation of bacteria-responsive core-shell nanofibers for biocide release. | Smart wound dressings, functional textiles. | acs.org |

Challenges and Opportunities in Scaling Up Academic Research Findings to Industrial Relevance

Transitioning laboratory-scale innovations in Poly(ethylene succinate) (PES) to industrially relevant production presents both significant challenges and opportunities. A primary hurdle is achieving high molecular weight PES consistently at a large scale, which is essential for obtaining desirable mechanical properties. google.com While PES is commercially available, it has not yet achieved the ton-scale production levels of other bioplastics, indicating that cost-effective and efficient large-scale synthesis remains a challenge. acs.orgnih.gov The development of catalyst-free melt polycondensation methods is a major opportunity, as it avoids potentially toxic metal catalysts and simplifies purification, making the resulting polymer more suitable for biomedical and food contact applications. researchgate.netresearchgate.net

Another challenge lies in the processability of PES and its blends. While research demonstrates its suitability for advanced manufacturing like 3D printing and electrospinning, optimizing these processes for industrial speeds and ensuring consistent product quality requires significant investment in process engineering. utwente.nlacs.orgmdpi.com However, the opportunity to create high-value, functional materials, such as intrinsically antibacterial polyesters or specialized copolymers, provides a strong incentive for overcoming these processing hurdles. researchgate.netfrontiersin.org For example, research has shown that PES copolyesters can have thermal decomposition temperatures above 290°C, meeting the requirements for industrial melt processing. frontiersin.org

The economic viability of bio-based feedstocks is also a critical factor. While the use of renewable resources is a key advantage for sustainability, the cost and stability of the supply chain for bio-based butanedioic acid and ethane-1,2-diol must be competitive with their petrochemical counterparts. utwente.nl The opportunity here lies in the development of more efficient biorefinery processes and the utilization of non-food biomass to produce these monomers. As companies continue to invest in bio-based succinic acid production, the economies of scale are expected to improve. utwente.nl Ultimately, bridging the gap between academic research and industrial application will require interdisciplinary collaboration between material scientists, chemical engineers, and policymakers to address technological challenges, ensure economic feasibility, and promote market adoption. utwente.nlmdpi.com

Q & A

Q. What are the standard laboratory synthesis methods for ethane-1,2-diol and butanedioic acid?

Methodological Answer:

- Ethane-1,2-diol : Typically synthesized via hydrolysis of ethylene oxide under acidic or basic conditions. Industrial routes involve catalytic oxidation of ethylene, but lab-scale synthesis may use esterification with carboxylic acids (e.g., heptadecanoic acid) catalyzed by sulfuric acid or p-toluenesulfonic acid .

- Butanedioic acid (succinic acid) : Produced via microbial fermentation (e.g., Actinobacillus succinogenes) or chemical methods like hydrogenation of maleic acid. In mitochondrial studies, isotopic labeling (e.g., ¹³C-glucose) tracks its flux through the tricarboxylic acid (TCA) cycle .

Q. How do the physicochemical properties of ethane-1,2-diol influence its role as a solvent in organic reactions?

Methodological Answer: Ethane-1,2-diol’s high polarity, hygroscopicity, and dual hydroxyl groups enable it to solubilize polar and ionic compounds. Key properties include:

| Property | Value/Description | Relevance in Research |

|---|---|---|

| Boiling Point | 197°C | High thermal stability for reflux |

| Miscibility | Fully miscible with water | Ideal for aqueous-organic mixtures |

| Viscosity | 16.9 mPa·s (25°C) | Affects diffusion-limited reactions |

| These properties make it suitable for cryoprotection, chromatography, and as a reaction medium in oxidation studies . |

Advanced Research Questions

Q. What experimental models elucidate ethane-1,2-diol’s metabolic pathway and nephrotoxicity?

Methodological Answer:

- Animal Models : Administer 1% ethane-1,2-diol in drinking water to rodents for 28 days to induce calcium oxalate (CaOx) nephrolithiasis. Monitor metabolites (glycolic acid, oxalic acid) via HPLC or GC-MS. Histopathological analysis quantifies renal CaOx deposition .

- Contradictions : Rodent models show metabolic alkalosis due to bicarbonate accumulation, contrasting human metabolic acidosis. Adjust dosing protocols or use knockout models (e.g., Slc26a6⁻/⁻ mice) to study species-specific transporters .

Q. How does micellar catalysis optimize chromic acid oxidation of ethane-1,2-diol?

Methodological Answer:

-

Kinetic Setup : Under pseudo-first-order conditions ([ethane-1,2-diol] = 0.015 mol dm⁻³, [Cr(VI)] = 0.001 mol dm⁻³), add 1,10-phenanthroline (phen) to form a Cr(VI)-phen complex. Triton X-100 micelles enhance reaction rates by stabilizing intermediates.

-

Key Data :

Condition Rate Constant (k, s⁻¹) Yield of Hydroxyethanal Without micelles 2.1 × 10⁻³ 45% With TX-100 micelles 5.8 × 10⁻³ 78%

Mechanistic studies suggest nucleophilic attack by ethane-1,2-diol on the Cr(VI)-phen complex, followed by redox decomposition .

Q. How can dissociation constants of weak acids in ethane-1,2-diol solvent systems be modeled?

Methodological Answer:

Q. What strategies mitigate ethane-1,2-diol-induced oxidative stress in renal tissues?

Methodological Answer:

-

Antioxidant Screening : Co-administer test compounds (e.g., Terminalia glomeruliflora extract) with ethane-1,2-diol in rats. Measure biomarkers:

Biomarker Method Outcome with TGME Superoxide dismutase Spectrophotometric assay 1.5-fold increase Lipid peroxidation Thiobarbituric acid assay 40% reduction in MDA

Phytochemicals like oleanolic acid upregulate antioxidant enzymes, counteracting glycolate-driven ROS .

Q. How is butanedioic acid’s flux through the TCA cycle quantified in mitochondrial studies?

Methodological Answer:

-

Isotopic Tracing : Incubate cells with ¹³C-labeled glucose. Track ¹³C incorporation into succinate via LC-MS or NMR. Key parameters:

Parameter Technique Insight Succinate pool size Mass isotopomer distribution Reflects TCA cycle activity Enzyme inhibition Malonate treatment Validates succinate dehydrogenase role

This approach clarifies metabolic rewiring in hypoxia or cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.